![molecular formula C26H27Cl2N3 B14008810 n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine CAS No. 15332-54-4](/img/structure/B14008810.png)
n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- is a complex organic compound with a unique structure that combines elements of carbazole and amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- typically involves multi-step organic reactions. The process begins with the preparation of the carbazole core, followed by the introduction of the amine group and the bis(2-chloroethyl)amino moiety. The final step involves the formation of the methylene bridge connecting the carbazole and the substituted phenyl ring. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Wissenschaftliche Forschungsanwendungen
9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological processes and as a potential therapeutic agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- involves its interaction with various molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This makes it a potential candidate for anticancer therapy. The carbazole core can interact with various enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-9-ethylcarbazole: Similar structure but lacks the bis(2-chloroethyl)amino group.
9-Ethylcarbazole: Similar core structure but lacks the amine and bis(2-chloroethyl)amino groups.
Carbazole: The simplest form, lacking the additional functional groups present in 9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl-
Uniqueness
The uniqueness of 9H-carbazol-3-amine,n-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-9-ethyl- lies in its combination of functional groups, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
15332-54-4 |
|---|---|
Molekularformel |
C26H27Cl2N3 |
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-4-[(9-ethylcarbazol-3-yl)iminomethyl]-3-methylaniline |
InChI |
InChI=1S/C26H27Cl2N3/c1-3-31-25-7-5-4-6-23(25)24-17-21(9-11-26(24)31)29-18-20-8-10-22(16-19(20)2)30(14-12-27)15-13-28/h4-11,16-18H,3,12-15H2,1-2H3 |
InChI-Schlüssel |
NKBQPVIFOIQDIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)N=CC3=C(C=C(C=C3)N(CCCl)CCCl)C)C4=CC=CC=C41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



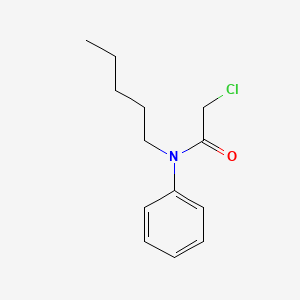
![4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine](/img/structure/B14008739.png)
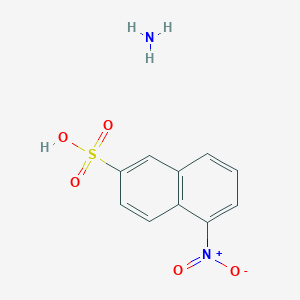

![3-[(1Z,3R,9Z,13Z,19Z,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B14008754.png)
![ethyl N-[5-(benzylideneamino)pyridin-2-yl]carbamate](/img/structure/B14008755.png)
![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14008758.png)
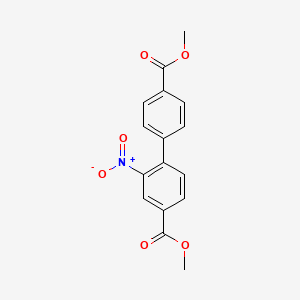
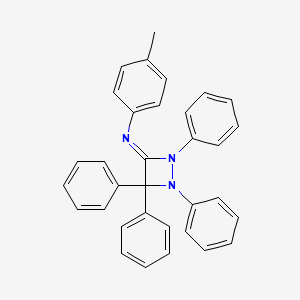
![Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride](/img/structure/B14008771.png)
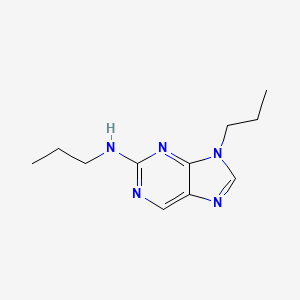
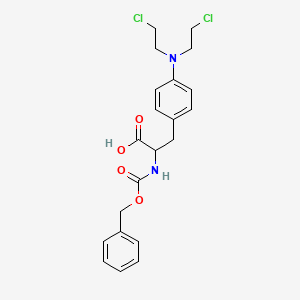
![1-[2,6-Bis[4-(trifluoromethyl)phenyl]pyridin-4-yl]-2-(dibutylamino)ethanol hydrochloride](/img/structure/B14008792.png)
